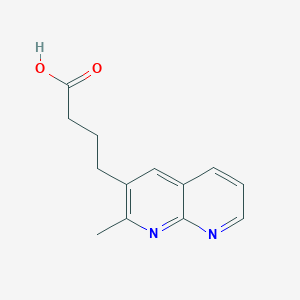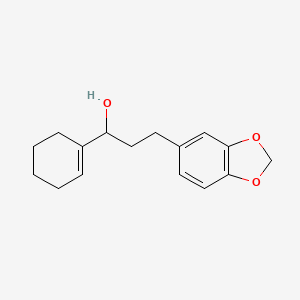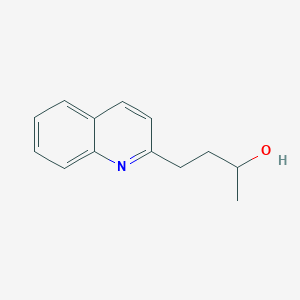
4-(Quinolin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-2-yl)butan-2-ol is an organic compound with the molecular formula C₁₃H₁₅NO. It features a quinoline ring attached to a butanol chain, making it a unique structure with potential applications in various fields of chemistry and biology. The presence of both a quinoline moiety and a secondary alcohol group allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable butanol derivative.
Grignard Reaction: A Grignard reagent, such as butylmagnesium bromide, is reacted with quinoline to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. Catalysts may also be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-(Quinolin-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution.
Major Products
Oxidation: 4-(Quinolin-2-yl)butan-2-one.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(Quinolin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(Quinolin-2-yl)butan-2-ol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the butanol chain.
4-(Quinolin-2-yl)butan-2-one: The oxidized form of 4-(Quinolin-2-yl)butan-2-ol.
Dihydroquinoline derivatives: Reduced forms of quinoline.
Uniqueness
This compound is unique due to the presence of both a quinoline ring and a secondary alcohol group. This combination allows for a wide range of chemical modifications and biological activities that are not possible with simpler quinoline derivatives. Its versatility in synthetic chemistry and potential in medicinal chemistry make it a valuable compound for further research and development.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-quinolin-2-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-5,7,9-10,15H,6,8H2,1H3 |
InChIキー |
QEUAXSLTEZRWDB-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=NC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


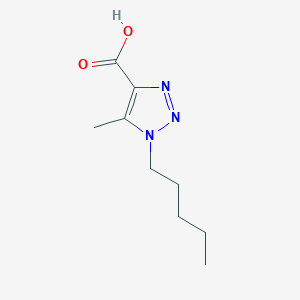
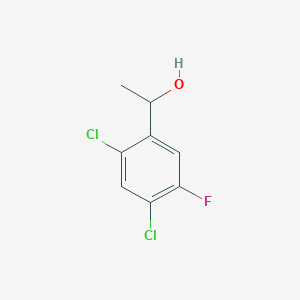
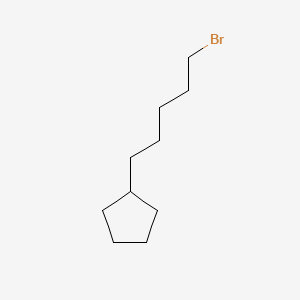

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)

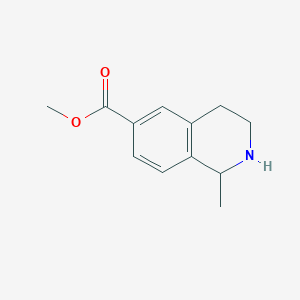

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
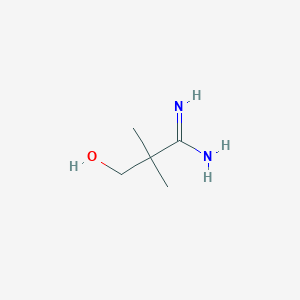
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
